molecular formula C22H18N4O2S B2912863 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358828-10-0

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2912863
CAS No.: 1358828-10-0
M. Wt: 402.47
InChI Key: PYEDGAIVEJESTI-UHFFFAOYSA-N
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Description

5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
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Biological Activity

The compound 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N4O3C_{28}H_{28}N_{4}O_{3}, with a molecular weight of approximately 468.557 g/mol. Its structure consists of multiple functional groups, including oxazole and pyrazole moieties, which are often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine structures exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have shown efficacy against various pathogens, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MICs) as low as 0.21 μM for certain derivatives .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines, including HaCat and Balb/c 3T3 cells. Preliminary results suggest that certain derivatives exhibit promising cytotoxicity profiles, indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. In particular, pyrazolo[1,5-a]pyridine derivatives have been shown to act as inhibitors of AXL and c-MET kinases, which play crucial roles in cancer progression and metastasis . The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study focusing on thiazolopyridine derivatives, compounds similar to the target compound were screened for antimicrobial activity. The most active derivative exhibited strong binding interactions with DNA gyrase and MurD enzymes, suggesting a mechanism involving interference with bacterial DNA replication .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxicity of various derivatives on cancer cell lines. The results indicated that certain modifications to the pyrazolo framework enhanced cytotoxic effects, supporting the notion that structural variations can significantly influence biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
Compound AAntimicrobialPseudomonas aeruginosa0.21 μM
Compound BCytotoxicHaCat cellsIC50 = 15 μM
Compound CKinase Inhibitionc-METIC50 = 30 nM

Properties

IUPAC Name

5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-5-7-16(8-6-14)21-23-18(15(2)28-21)13-25-9-10-26-19(22(25)27)12-17(24-26)20-4-3-11-29-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEDGAIVEJESTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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